molecular formula C19H16FN5O2S B11211903 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-N-(furan-2-ylmethyl)-4-methylthiazole-5-carboxamide

2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-N-(furan-2-ylmethyl)-4-methylthiazole-5-carboxamide

Cat. No.: B11211903
M. Wt: 397.4 g/mol
InChI Key: IVUWGSSRBFUFDR-UHFFFAOYSA-N
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Description

2-[1-(4-FLUOROPHENYL)-5-METHYL-1H-1,2,3-TRIAZOL-4-YL]-N-[(FURAN-2-YL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a triazole ring, a furan ring, and a thiazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-FLUOROPHENYL)-5-METHYL-1H-1,2,3-TRIAZOL-4-YL]-N-[(FURAN-2-YL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the triazole ring, followed by the introduction of the fluorophenyl group. The furan and thiazole rings are then incorporated through a series of coupling reactions. Each step requires careful control of temperature, pH, and solvent conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-FLUOROPHENYL)-5-METHYL-1H-1,2,3-TRIAZOL-4-YL]-N-[(FURAN-2-YL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[1-(4-FLUOROPHENYL)-5-METHYL-1H-1,2,3-TRIAZOL-4-YL]-N-[(FURAN-2-YL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[1-(4-CHLOROPHENYL)-5-METHYL-1H-1,2,3-TRIAZOL-4-YL]-N-[(FURAN-2-YL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE
  • **2-[1-(4-BROMOPHENYL)-5-METHYL-1H-1,2,3-TRIAZOL-4-YL]-N-[(FURAN-2-YL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE

Uniqueness

The uniqueness of 2-[1-(4-FLUOROPHENYL)-5-METHYL-1H-1,2,3-TRIAZOL-4-YL]-N-[(FURAN-2-YL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C19H16FN5O2S

Molecular Weight

397.4 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-N-(furan-2-ylmethyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H16FN5O2S/c1-11-17(18(26)21-10-15-4-3-9-27-15)28-19(22-11)16-12(2)25(24-23-16)14-7-5-13(20)6-8-14/h3-9H,10H2,1-2H3,(H,21,26)

InChI Key

IVUWGSSRBFUFDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)F)C)C(=O)NCC4=CC=CO4

Origin of Product

United States

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